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Introduction
Azoxystrobin, a broad-spectrum fungicide belonging to the strobilurin class, is predominantly

utilized in agriculture. Its primary mechanism of action involves the inhibition of mitochondrial

respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex

(Complex III), thereby blocking electron transport and halting ATP production[1][2][3].

Commercially, Azoxystrobin is synthesized as the biologically active (E)-isomer. However,

exposure to light can induce photoisomerization, converting the (E)-isomer to the (Z)-isomer[4]

[5]. While the (E)-isomer is well-studied, specific efficacy data for the isolated (Z)-isomer is

limited in publicly available literature. The following application notes and protocols are based

on the available scientific literature for Azoxystrobin, which primarily pertains to the (E)-isomer.

It is crucial to consider that the biological activity of the (Z)-isomer may differ.

Recent research has also explored the potential of Azoxystrobin as an anticancer agent,

particularly in oral leukoplakia, where it has been shown to induce apoptosis through the

PI3K/AKT and MAPK signaling pathways[6].
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Fungal
Species

Assay Type Efficacy Metric Value (µg/mL) Reference

Alternaria

alternata

Mycelial Growth

Inhibition
EC50

1.87 (overall

mean for 6

isolates)

[3]

Colletotrichum

higginsianum

Mycelial Growth

Inhibition
EC50

Not specified, but

effective
[7]

Colletotrichum

gloeosporioides

Mycelial Growth

Inhibition
-

Complete

inhibition at

tested

concentrations

[8]

Fusarium

fujikuroi

Mycelial Growth

Inhibition
EC50 0.822 ± 0.285 [9]

Fusarium

fujikuroi

Conidial

Germination
EC50 0.762 ± 0.283 [9]

Rhizoctonia

solani

Antifungal

Assessment
-

Effective in nano-

delivered form
[10]
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Cell Line
Cancer
Type

Assay Type
Efficacy
Metric

Value (µM) Reference

DOK cells
Oral

Leukoplakia

Cell Viability

(CCK8)
IC50 37.3 [6]

CAL27 cells

Oral

Squamous

Cell

Carcinoma

Cell Viability

(CCK8)
IC50 (48h) 6.5 µg/mL [11]

SCC15 cells

Oral

Squamous

Cell

Carcinoma

Cell Viability

(CCK8)
IC50 (48h) 7.51 µg/mL [11]

HepG2 cells
Hepatocellula

r Carcinoma

Cytotoxicity

(Resazurin

assay)

IC50 231.2 [12][13]

HepG2 cells
Hepatocellula

r Carcinoma

Cytotoxicity

(MTT assay)
IC50 206.1 [12][13]

SH-SY5Y

cells

Human

Neuroblasto

ma

Cytotoxicity

(MTT assay)
IC50 44.87 [14]
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Animal Model Treatment Dosage Outcome Reference

4NQO-induced

oral

carcinogenesis in

C57BL/6 mice

Azoxystrobin

(intragastric)

High-dose: 25

mg/kg

Significantly

reduced

incidence of

tongue cancer

from 70% to 20%

[11]

4NQO-induced

oral

carcinogenesis in

C57BL/6 mice

Azoxystrobin

(intragastric)

Low-dose: 5

mg/kg

Attenuated

tongue lesion

severity

[11]

Experimental Protocols
In Vitro Antifungal Mycelial Growth Inhibition Assay
This protocol is adapted from studies evaluating the antifungal efficacy of Azoxystrobin[3][8][9].

1. Materials:

Fungal isolates of interest

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

Azoxystrobin stock solution (dissolved in a suitable solvent like DMSO)

Sterile petri dishes

Sterile cork borer or scalpel

Incubator

2. Protocol:

Prepare PDA medium and sterilize by autoclaving.

Allow the PDA to cool to approximately 50-60°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7670090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7670090/
https://www.ourprosolutions.com/all-about-azoxystrobin/
https://www.researchgate.net/publication/362473769_Azoxystrobin_induces_apoptosis_via_PI3KAKT_and_MAPK_signal_pathways_in_oral_leukoplakia_progression
https://www.researchgate.net/publication/257349610_Phototransformation_of_azoxystrobin_fungicide_in_organic_solvents_Photoisomerization_vs_photodegradation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1633923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add appropriate volumes of Azoxystrobin stock solution to the molten PDA to achieve the

desired final concentrations (e.g., a serial dilution from 0.01 to 100 µg/mL). Also prepare

control plates with the solvent alone.

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

From a fresh culture of the test fungus, cut a mycelial plug (typically 5 mm in diameter) from

the advancing edge of the colony using a sterile cork borer or scalpel.

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

Seal the plates with parafilm and incubate at the optimal growth temperature for the fungus

(e.g., 25-28°C) in the dark.

Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every

24 hours) until the fungal growth in the control plate reaches the edge of the plate.

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition

(%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the

control plate and dt is the average diameter of the fungal colony in the treated plate.

Determine the EC50 value (the concentration of Azoxystrobin that inhibits 50% of the

mycelial growth) by plotting the inhibition percentage against the logarithm of the

Azoxystrobin concentration and performing a regression analysis.

In Vitro Cell Viability (CCK-8) Assay for Anticancer
Efficacy
This protocol is based on the methodology described in the study of Azoxystrobin's effect on

oral leukoplakia cells[6] and general CCK-8 assay protocols.

1. Materials:

Cancer cell line of interest (e.g., DOK, CAL27, SCC15)

Complete cell culture medium (e.g., DMEM with 10% FBS)
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Azoxystrobin stock solution (in DMSO)

96-well cell culture plates

Cell Counting Kit-8 (CCK-8) reagent

Microplate reader

2. Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

culture medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for

cell attachment.

Prepare serial dilutions of Azoxystrobin in complete culture medium from the stock solution.

Remove the medium from the wells and add 100 µL of the various concentrations of

Azoxystrobin to the respective wells. Include a vehicle control (medium with the same

concentration of DMSO used for the highest Azoxystrobin concentration).

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell viability as a percentage of the control and determine the IC50 value (the

concentration of Azoxystrobin that inhibits 50% of cell viability).

In Vivo 4NQO-Induced Oral Carcinogenesis Mouse
Model
This protocol is a generalized procedure based on the methodologies described in studies

investigating oral carcinogenesis[1][2][4][15][16].
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1. Animals and Housing:

Use a suitable mouse strain, such as C57BL/6 or BALB/c, at 6-8 weeks of age.

House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad

libitum access to food and water.

All animal procedures must be approved by the institutional animal care and use committee.

2. Carcinogen Induction:

Prepare a stock solution of 4-nitroquinoline 1-oxide (4NQO) in propylene glycol.

Dilute the 4NQO stock solution in the drinking water to the desired final concentration (e.g.,

50-100 µg/mL). Prepare fresh 4NQO-containing water weekly and protect it from light.

Administer the 4NQO-containing drinking water to the mice for a period of 16-20 weeks.

3. Azoxystrobin Treatment:

Prepare Azoxystrobin solutions in a suitable vehicle, such as corn oil, for oral gavage.

Following the carcinogen induction period, randomly divide the mice into treatment and

control groups.

Administer Azoxystrobin (e.g., 5 mg/kg and 25 mg/kg) or the vehicle control via oral gavage

on a predetermined schedule (e.g., every other day) for a specified duration (e.g., 8-10

weeks).

4. Monitoring and Endpoint Analysis:

Monitor the mice regularly for clinical signs of toxicity, body weight changes, and the

development of oral lesions.

At the end of the study, euthanize the mice and collect the tongues and other relevant

tissues.

Fix the tongues in 10% neutral buffered formalin for histopathological analysis.
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Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and

eosin (H&E) to evaluate the incidence and severity of oral lesions (dysplasia, carcinoma in

situ, squamous cell carcinoma).

Perform immunohistochemistry or western blot analysis on tissue samples to assess the

expression of relevant biomarkers.

Visualization of Signaling Pathways and Workflows
Signaling Pathway of Azoxystrobin-Induced Apoptosis
in Oral Leukoplakia
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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